

# Ceritinib: A Comprehensive Technical Guide to Off-Target Effects and Liabilities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ceritinib** (Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] While highly effective in its on-target activity, a thorough understanding of its off-target interactions and associated liabilities is crucial for optimizing its therapeutic index, managing adverse events, and guiding future drug development. This technical guide provides an in-depth overview of the known off-target effects and clinical liabilities of **Ceritinib**, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

# **Off-Target Kinase Profile**

**Ceritinib**'s off-target activity has been characterized through various preclinical studies, including kinome scanning and chemical proteomics. These investigations have revealed that at clinically relevant concentrations, **Ceritinib** can inhibit several kinases other than ALK. This polypharmacology is a key contributor to both its therapeutic efficacy in some contexts and its adverse effect profile.

# **Quantitative Analysis of Off-Target Kinase Inhibition**



The following table summarizes the in vitro inhibitory activity of **Ceritinib** against its primary target, ALK, and a panel of identified off-target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target Kinase                                                        | IC50 (nM)                                        | Reference(s) |
|----------------------------------------------------------------------|--------------------------------------------------|--------------|
| Primary Target                                                       |                                                  |              |
| ALK                                                                  | 0.2                                              | [3]          |
| Off-Targets                                                          |                                                  |              |
| Insulin Receptor (InsR)                                              | 7                                                | [3]          |
| Insulin-like Growth Factor 1<br>Receptor (IGF-1R)                    | 8                                                | [3]          |
| Serine/Threonine Kinase 22D (STK22D)                                 | 23                                               | [3]          |
| Feline Sarcoma Oncogene<br>(FER)                                     | 5                                                | [4]          |
| Focal Adhesion Kinase 1<br>(FAK1)                                    | ~20                                              | [4]          |
| Calcium/Calmodulin-<br>Dependent Protein Kinase<br>Kinase 2 (CAMKK2) | ~26                                              | [4]          |
| Ribosomal S6 Kinase 2<br>(RSK2)                                      | ~275                                             | [4]          |
| Ribosomal S6 Kinase 1<br>(RSK1)                                      | ~584                                             | [4]          |
| Cdc2-like Kinase 2 (CLK2)                                            | Lower inhibition constant than ALK               |              |
| ROS1                                                                 | Inhibition at clinically relevant concentrations | [1][5]       |



## **Clinical Liabilities and Adverse Events**

The off-target kinase interactions of **Ceritinib**, along with other pharmacological properties, contribute to a range of clinically observed adverse events. Understanding the frequency and severity of these liabilities is essential for patient management.

# **Summary of Common Adverse Events (All Grades)**

The table below outlines the incidence of the most frequently reported adverse events in clinical trials of **Ceritinib**.

| Adverse Event                     | Incidence (%)                  | Reference(s) |
|-----------------------------------|--------------------------------|--------------|
| Diarrhea                          | 85-86                          | [6][7]       |
| Nausea                            | 69-80                          | [6][7]       |
| Vomiting                          | 60-67                          | [6][7]       |
| Abdominal Pain                    | 40-54                          | [6][7]       |
| Fatigue                           | 45                             | [6]          |
| Decreased Appetite                | 29                             | [7]          |
| Constipation                      | 29                             | [7]          |
| Esophageal Disorder               | 16                             | [7]          |
| Hepatotoxicity (Elevated ALT/AST) | ALT: up to 60%, AST: up to 60% | [8]          |
| Hyperglycemia                     | Noted in clinical trials       | [9]          |
| Bradycardia                       | 1.1-3                          | [10][11]     |
| QTc Prolongation                  | 1.3-4                          | [10][11]     |

# **In-Depth Look at Key Liabilities**

Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are the most common adverse events associated with **Ceritinib**, occurring in a vast majority of patients.[7][12] These effects are often dose-dependent and can typically be managed with supportive care, such as antiemetics and

## Foundational & Exploratory





antidiarrheals, and dose modifications.[12][13] Proactive management strategies have been shown to be effective in allowing patients to remain on the recommended therapeutic dose.[12]

Hepatotoxicity: **Ceritinib** is associated with elevations in liver aminotransferases (ALT and AST).[8][14] While often transient and manageable with dose interruption or reduction, severe hepatotoxicity, including drug-induced liver injury, has been reported.[14][15] The mechanism is thought to be multifactorial, potentially involving off-target inhibition of critical kinases in hepatocytes and immunologically mediated responses.[14] Regular monitoring of liver function is crucial during treatment.[8]

Cardiotoxicity: **Ceritinib** has been linked to cardiac adverse events, including bradycardia (a slow heart rate) and QTc interval prolongation, which can increase the risk of arrhythmias.[10] [11][16] The incidence of these events is generally low.[10][16] In some cases, more severe cardiac events like pericarditis and myocarditis have been reported.[17] The underlying mechanisms are not fully elucidated but may involve off-target effects on ion channels or cardiac signaling pathways.

Hyperglycemia: An increase in blood glucose levels has been observed in patients treated with **Ceritinib**.[9][18] This is thought to be linked to the off-target inhibition of the Insulin Receptor (InsR).[18][19] Patients with pre-existing diabetes may be at a higher risk and require careful glucose monitoring and management.[19]

# Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the methodologies used to investigate them is essential for a deeper understanding of **Ceritinib**'s off-target effects.





Click to download full resolution via product page

Caption: Ceritinib's on-target and off-target signaling pathways.





Click to download full resolution via product page

Caption: Workflow for identifying **Ceritinib**'s off-targets.

# **Experimental Protocols**

Detailed and reproducible experimental protocols are fundamental to the investigation of drug effects. Below are methodologies for key assays used in the characterization of **Ceritinib**'s off-target profile and liabilities.

# Kinase Inhibition Profiling: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:



- ADP-Glo™ Kinase Assay Kit (Promega)
- Purified kinase enzymes (target and off-target kinases)
- Kinase-specific substrates and cofactors
- Ceritinib stock solution (in DMSO)
- 384-well white assay plates
- · Multichannel pipettes or automated liquid handler
- Luminometer

#### Protocol:

- Kinase Reaction Setup:
  - Prepare a kinase reaction buffer appropriate for the specific kinase being tested.
  - In a 384-well plate, add 2.5 μL of a 2x kinase/substrate solution.
  - Add 0.5 μL of Ceritinib at various concentrations (typically a 10-point serial dilution) or DMSO as a control.
  - $\circ$  Initiate the kinase reaction by adding 2  $\mu L$  of a 2.5x ATP solution. The final reaction volume is 5  $\mu L$ .
  - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- ATP Depletion:
  - Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:



- Add 10 μL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate-reading luminometer.
  - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  - Calculate the percent inhibition for each Ceritinib concentration relative to the DMSO control.
  - Determine the IC50 value by fitting the data to a dose-response curve.[20][21][22][23]

## **Cell Viability Assessment: MTT Assay**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

#### Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- Ceritinib stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear flat-bottom plates
- Spectrophotometer (plate reader)



#### Protocol:

- Cell Seeding:
  - Harvest and count cells.
  - $\circ$  Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium.
  - Incubate the plate for 24 hours to allow cells to attach.
- Compound Treatment:
  - Prepare serial dilutions of Ceritinib in culture medium.
  - Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of **Ceritinib** or DMSO as a control.
  - Incubate the plate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
  - Add 10 μL of the 5 mg/mL MTT solution to each well.
  - Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Measurement:
  - Carefully remove the medium from the wells.
  - $\circ$  Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
  - Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition and Analysis:
  - Measure the absorbance at a wavelength of 570 nm using a plate reader.



- Calculate the percentage of cell viability relative to the DMSO-treated control cells.
- Determine the IC50 value from the dose-response curve.[24][25][26]

# Off-Target Identification: Chemical Proteomics (Kinobeads)

This method uses immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome, allowing for the identification of drug targets through competitive binding.

#### Materials:

- Cell lines of interest
- Lysis buffer
- Kinobeads (a mixture of immobilized kinase inhibitors on a resin)
- Ceritinib stock solution (in DMSO)
- Wash buffers
- · Elution buffer
- Mass spectrometer (LC-MS/MS)

#### Protocol:

- Cell Lysis:
  - Culture and harvest cells.
  - Lyse the cells in a non-denaturing lysis buffer to obtain a native protein extract.
  - Determine the protein concentration of the lysate.
- Competitive Binding:



- Incubate a defined amount of the cell lysate with varying concentrations of free Ceritinib or DMSO (control) for a specified time (e.g., 45 minutes at 4°C).
- Kinase Enrichment:
  - Add the kinobeads slurry to the lysate-inhibitor mixture.
  - Incubate to allow the kinases not bound by Ceritinib to bind to the immobilized probes.
- Washing and Elution:
  - Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
  - Elute the captured kinases from the beads, typically using a denaturing elution buffer.
- Sample Preparation for Mass Spectrometry:
  - Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).
- LC-MS/MS Analysis:
  - Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
  - Identify and quantify the proteins in each sample.
  - For each identified kinase, generate a dose-response curve based on its abundance at different Ceritinib concentrations.
  - Kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of Ceritinib are identified as potential off-targets.[27][28][29][30]

## Conclusion

**Ceritinib** is a highly effective ALK inhibitor, but its clinical utility is accompanied by a distinct profile of off-target effects and liabilities. A comprehensive understanding of its polypharmacology, including the specific off-target kinases it inhibits, is paramount for



anticipating and managing its adverse effects. The methodologies outlined in this guide provide a framework for the continued investigation of **Ceritinib** and other kinase inhibitors, with the ultimate goal of improving therapeutic outcomes for patients with cancer. The ongoing characterization of off-target profiles will not only aid in the safer use of existing drugs but also inform the design of next-generation inhibitors with improved selectivity and reduced toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CERITINIB (PD004094, VERWOWGGCGHDQE-UHFFFAOYSA-N) [probes-drugs.org]
- 4. Polypharmacology-based ceritinib repurposing using integrated functional proteomics -PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceritinib in ALK-Positive Metastatic Non–Small Cell Lung Cancer The ASCO Post [ascopost.com]
- 7. drugs.com [drugs.com]
- 8. mdpi.com [mdpi.com]
- 9. What are the side effects of Ceritinib? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors [frontiersin.org]
- 12. Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer PMC

## Foundational & Exploratory





[pmc.ncbi.nlm.nih.gov]

- 13. Zykadia (Ceritinib) Approved for the Treatment of Patients with Crizotinib-Resistant ALK-Positive Non–Small-Cell Lung Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 14. Ceritinib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitor-Associated Cardiotoxicity: A Recent Five-Year Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceritinib-associated hyperglycemia in the Japanese Adverse Drug Event Report Database PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceritinib Aggravates Glycemic Control in Insulin-treated Patients with Diabetes and Metastatic ALK-positive Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. ulab360.com [ulab360.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling PMC [pmc.ncbi.nlm.nih.gov]
- 29. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ceritinib: A Comprehensive Technical Guide to Off-Target Effects and Liabilities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560025#ceritinib-off-target-effects-and-liabilities]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com